

Application Notes and Protocols: Mavacoxib in Models of Inflammatory Pain

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Compound of Interest

Compound Name: Mavacoxib

Cat. No.: B1676219

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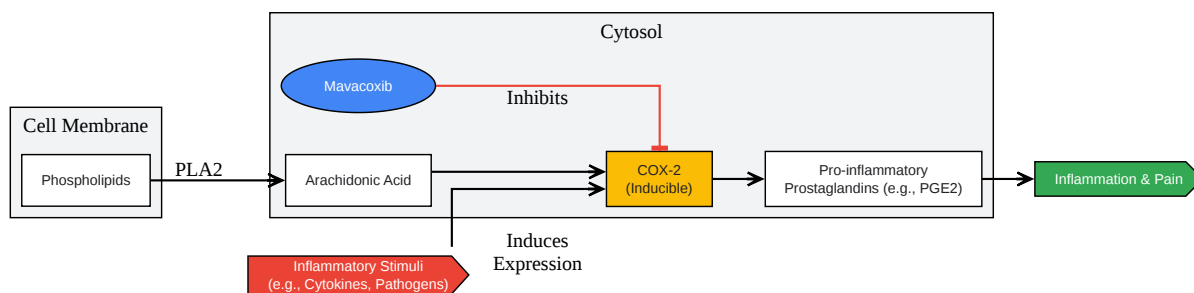
For Researchers, Scientists, and Drug Development Professionals

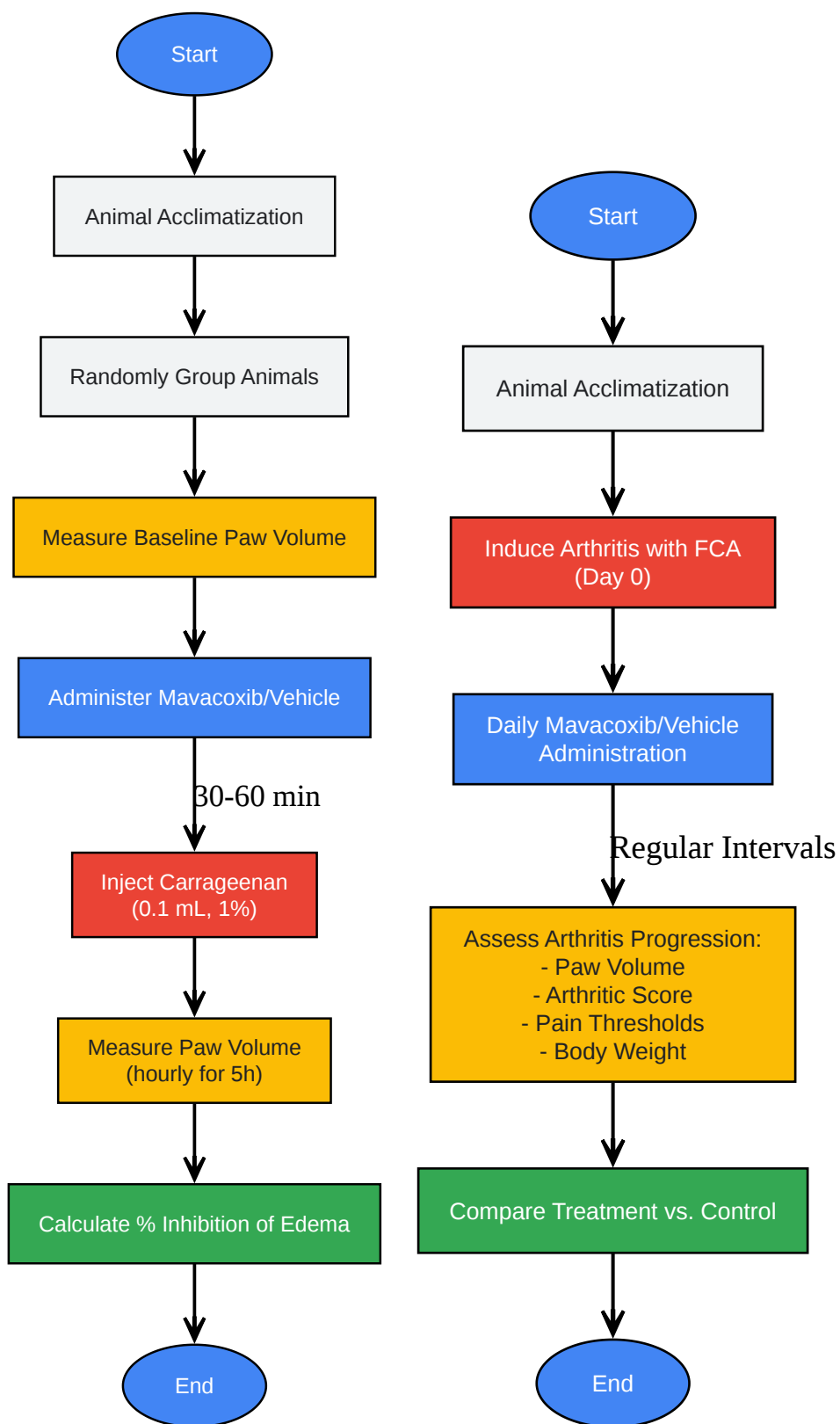
Introduction

Mavacoxib is a long-acting, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.^{[1][2]} It is a diarylsubstituted pyrazole that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.^[1] **Mavacoxib** is characterized by its prolonged plasma half-life, which allows for a reduced dosing frequency.^[3] These application notes provide an overview of **Mavacoxib**'s mechanism of action, pharmacokinetic profile, and detailed protocols for its evaluation in established preclinical models of inflammatory pain.

Mechanism of Action

Mavacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.^{[1][2]} In the inflammatory cascade, arachidonic acid is released from the cell membrane and is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins. The COX-1 isoform is constitutively expressed in many tissues and is involved in physiological processes, while the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.^[1] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, **Mavacoxib** reduces the production of these pro-inflammatory prostaglandins at the site of inflammation, with minimal effect on the protective functions of COX-1 in the gastrointestinal tract and platelets.^[1]





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